hPGDS-IN-1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

hPGDS-IN-1 is a potent and selective inhibitor of hematopoietic prostaglandin D synthase (HPGDS). This enzyme is involved in the conversion of prostaglandin H2 to prostaglandin D2, which plays a significant role in various physiological processes, including inflammation, allergic reactions, and sleep regulation . This compound has been widely studied for its potential therapeutic applications, particularly in the treatment of inflammatory diseases.

Aplicaciones Científicas De Investigación

hPGDS-IN-1 has several scientific research applications:

Chemistry: It is used in the study of enzyme inhibition and the development of new inhibitors for therapeutic purposes.

Biology: this compound is utilized to understand the role of prostaglandin D2 in various biological processes, including inflammation and allergic reactions.

Industry: This compound is used in the development of new drugs targeting prostaglandin pathways.

Mecanismo De Acción

hPGDS-IN-1 exerts its effects by selectively inhibiting hematopoietic prostaglandin D synthase. This enzyme catalyzes the conversion of prostaglandin H2 to prostaglandin D2 through an intramolecular rearrangement . By inhibiting this enzyme, this compound reduces the production of prostaglandin D2, thereby modulating inflammatory responses and other physiological processes mediated by prostaglandin D2 .

Safety and Hazards

HPGDS-IN-1 is considered toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. In case of inhalation or contact with skin, eyes, and clothing, it is recommended to remove to fresh air, flush with copious amounts of water, and seek medical advice .

Métodos De Preparación

The synthesis of hPGDS-IN-1 involves several steps. One of the methods includes the reaction of 4-fluoro-thalidomide with various compounds under specific conditions. For instance, 4-fluoro-thalidomide (0.06 mmol) and DIPEA (0.12 mmol) are added to a solution of compounds 16, 17, 18, 19, or 20 (0.04 mmol) in DMF (0.2 mL). The reaction mixture is stirred for 40 minutes at 80°C under microwave irradiation and then for an additional 42 hours at 50°C . This method ensures the selective synthesis of this compound with high purity.

Análisis De Reacciones Químicas

hPGDS-IN-1 primarily undergoes inhibition reactions with hematopoietic prostaglandin D synthase. The compound has an IC50 value of 12 nM, indicating its high potency . The reactions are typically carried out in a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, detecting tyrosine phosphorylation with specific antibodies . The major product formed from these reactions is the inhibited form of hematopoietic prostaglandin D synthase, which prevents the conversion of prostaglandin H2 to prostaglandin D2.

Comparación Con Compuestos Similares

hPGDS-IN-1 is unique in its high selectivity and potency as an inhibitor of hematopoietic prostaglandin D synthase. Similar compounds include:

HQL: A native inhibitor compound used in computational modeling studies to design new inhibitors.

RMYYY and VMYMI: Peptide inhibitors designed through molecular docking and molecular dynamics simulations.

These compounds share similar targets but differ in their structure, potency, and specific applications.

Propiedades

IUPAC Name |

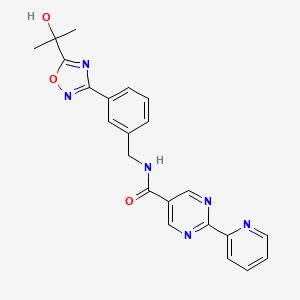

N-[[3-[5-(2-hydroxypropan-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]methyl]-2-pyridin-2-ylpyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N6O3/c1-22(2,30)21-27-18(28-31-21)15-7-5-6-14(10-15)11-26-20(29)16-12-24-19(25-13-16)17-8-3-4-9-23-17/h3-10,12-13,30H,11H2,1-2H3,(H,26,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJCLAPUACUQZOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC(=NO1)C2=CC=CC(=C2)CNC(=O)C3=CN=C(N=C3)C4=CC=CC=N4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the role of the HPGD gene and the 15-hydroxyprostaglandin dehydrogenase enzyme?

A1: The HPGD gene provides instructions for making the 15-hydroxyprostaglandin dehydrogenase enzyme. This enzyme is involved in breaking down prostaglandins, which are lipid molecules with hormone-like effects involved in various bodily functions like inflammation and bone development [, ].

Q2: How are mutations in the HPGD gene linked to Primary Hypertrophic Osteoarthropathy (PHO)?

A2: Mutations in the HPGD gene can lead to a deficiency in the 15-hydroxyprostaglandin dehydrogenase enzyme. This deficiency disrupts the normal breakdown of prostaglandins, potentially leading to an accumulation of specific prostaglandins that contribute to the development of PHO []. This condition is characterized by abnormal bone growth and other symptoms like digital clubbing [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[4-amino-3-(3-fluoro-5-hydroxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-5-[3-[2-(2-methoxyethoxy)ethoxy]prop-1-ynyl]-3-[[2-(trifluoromethyl)phenyl]methyl]quinazolin-4-one](/img/structure/B610611.png)

![2-(dimethylamino)-5-(2-methylpropanoylamino)-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B610616.png)

![2-Chloro-N-((2'-(N-cyanosulfamoyl)-[1,1'-biphenyl]-4-yl)methyl)-N-(4-methylbenzyl)benzamide](/img/structure/B610618.png)

![N-(2,4-difluorophenyl)-2-[4-[[2-(4-ethylsulfonylphenyl)acetyl]amino]-2-fluorophenyl]-2-methylpropanamide](/img/structure/B610623.png)